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An In-depth Technical Guide on Lantadene C (Dihydrolantadene A) for Researchers and Drug

Development Professionals

Executive Summary
Lantadene C, a pentacyclic triterpenoid from the plant Lantana camara, is chemically identical

to dihydrolantadene A. It is structurally distinct from the more abundant lantadene A by the

saturation of a double bond in its side chain, a feature that significantly enhances its

hepatotoxicity. While lantadene A is largely considered non-toxic, lantadene C is a potent

hepatotoxin, inducing cholestasis and liver damage in animal models, characteristic of lantana

poisoning. This guide provides a comprehensive overview of the chemistry, synthesis,

biological activity, and mechanism of action of lantadene C, supported by quantitative data,

detailed experimental protocols, and mechanistic diagrams to serve as a vital resource for

researchers in toxicology, pharmacology, and natural product chemistry.

Chemical Identity and Structure
Lantadene C is a pentacyclic triterpenoid belonging to the oleanane series.[1] Its systematic

IUPAC name is (4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-

methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-

carboxylic acid.

Crucially, early research identified this compound as lantadene C, while separate work

described dihydrolantadene A. Subsequent structural elucidation confirmed they are the same

molecule.[1] The primary source of this compound is the leaves of Lantana camara var.

aculeata.[1]
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The core structural difference between the major lantadenes lies in the side chain esterified at

the C-22 position. Lantadene C is the saturated analogue of lantadene A, meaning it lacks the

double bond present in the 2-methylbut-2-enoyl side chain of lantadene A.[1][2][3] This

seemingly minor structural modification is critical to its biological activity and can be achieved

synthetically through the catalytic hydrogenation of lantadene A.[1]

Lantadene A
(22β-angeloyloxy-3-oxoolean-12-en-28-oic acid)

- Contains C=C double bond in side chain

Lantadene C / Dihydrolantadene A
(22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid)

- Saturated C-C single bond in side chain

Catalytic Hydrogenation
(H₂, Pd/C)

Click to download full resolution via product page

Figure 1: Chemical relationship between Lantadene A and Lantadene C.

Biological Activity and Toxicology
The defining biological characteristic of lantadene C is its potent hepatotoxicity, a feature

notably absent in its unsaturated precursor, lantadene A.[1] Ingestion by susceptible animals,

such as guinea pigs and sheep, leads to a syndrome of cholestasis (disruption of bile flow) and

photosensitization.[1][2][4]

Hepatotoxicity
Unlike lantadene A, both crystalline (Form I) and amorphous (Form II) forms of lantadene C
induce a strong hepatotoxic response in guinea pigs.[1] The key toxicological manifestations

include:

Physiological Effects: Decreased feed intake, reduced fecal output, and lethargy.[1]

Gross Pathology: Hepatomegaly (enlarged liver).[1][5]
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Biochemical Changes: Significant increases in plasma bilirubin and the activity of liver

enzymes such as acid phosphatase (ACP), alanine aminotransferase (ALT), and aspartate

aminotransferase (AST).[1][6]

Cellular Damage: Histopathological examination reveals hepatic injury at cellular and

subcellular levels, including necrosis and fibrosis.[6][7]

Quantitative Toxicological Data
Specific toxicological data for pure lantadene C is limited. Most studies have been conducted

using mixtures of lantadenes isolated from L. camara leaves. The available quantitative data

provides a critical reference for its toxic potential.
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Compound/
Mixture

Test
Species

Route
Dose /
Metric

Result
Reference(s
)

Lantadene

Mixture
Guinea Pig Oral 25 mg/kg bw

Sub-acute

toxic dose

causing

hepatotoxic

and

nephrotoxic

effects

without

mortality.

[7]

Lantadene

Mixture
Guinea Pig Oral

6-24 mg/kg

bw/day (90

days)

Dose-

dependent

sub-chronic

toxicity,

including

nephrotoxicity

and

hepatotoxicity

.

[6]

Lantadene

Mixture
Sheep Oral

LD₅₀ = 60

mg/kg bw

Lethal dose

50.
[2][7]

Lantadene

Mixture
Sheep IV

LD₅₀ = 1-3

mg/kg bw

Lethal dose

50.
[2][7]

Lantadene A
Macrophage

(Raw 264.7)
In vitro

IC₅₀ = 84.2

µg/mL
Cytotoxicity. [8]

Lantadene C Breast

Cancer

(MCF-7)

In vitro IC₅₀ = Not

Determined

Exerted a

dose-

dependent

reduction in

cell viability,

but with a

lesser effect

than

[3]
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Lantadene A

or B.

Proposed Mechanism of Action
The precise molecular mechanism of lantadene-induced toxicity is not fully elucidated but is

understood to be a form of drug-induced cholestasis. The leading hypothesis suggests that

lantadenes interfere with the function of canalicular transport proteins in hepatocytes, which are

responsible for exporting bile acids from the liver into the bile ducts.

This disruption leads to an accumulation of cytotoxic bile acids within the hepatocytes, causing

cellular damage, inflammation, and necrosis. While the exact target is unconfirmed, it is thought

that lantadenes may inhibit the function of the bile salt export pump (BSEP, or ABCB11) or

disrupt the function of other transporters like the Na+/K+-ATPase, which maintains the

electrochemical gradients necessary for secondary active transport across the cell membrane.

[7]
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Figure 2: Proposed mechanism of Lantadene C-induced hepatotoxicity.

Experimental Protocols
Isolation and Purification of Lantadene C
This protocol is adapted from methodologies described for the isolation of lantadenes from L.

camara leaves.[9][10][11]

Plant Material Preparation: Collect fresh leaves of Lantana camara var. aculeata. Oven-dry

the leaves at 55-70°C and grind them into a fine powder (approx. 1 mm particle size).

Solvent Extraction: Macerate the dried leaf powder in methanol (e.g., 200 g powder in 1 L

methanol) overnight with shaking. Filter the extract through several layers of muslin cloth.
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Decolorization: Add activated charcoal (e.g., 30 g per 1 L of extract) to the methanolic

extract. Stir for 1 hour to adsorb pigments and other impurities. Filter the mixture through

coarse filter paper (e.g., Whatman No. 1).

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure

at a temperature below 60°C. Dry the resulting residue in vacuo to obtain a crude extract.

Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol:chloroform:water system

to separate polar compounds (which partition into the aqueous methanol layer) from the less

polar triterpenoids, including lantadenes (which remain in the chloroform layer).[10]

Column Chromatography:

Prepare a chromatography column with silica gel (60-120 mesh) using chloroform as the

slurry solvent.

Dissolve the dried chloroform fraction and load it onto the column.

Elute the column with a solvent gradient. A typical scheme involves sequential elution with

chloroform, followed by increasing concentrations of methanol in chloroform (e.g., 99:1,

95:5 v/v).[10]

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those

containing lantadenes. Lantadene C will typically elute after lantadene A and B.

Purification by Crystallization: Pool the fractions enriched with lantadene C. Remove the

solvent by rotary evaporation. Dissolve the residue in a minimal amount of boiling methanol

and allow it to crystallize at low temperatures (0-4°C). Repeat the crystallization process

multiple times to achieve high purity.

Purity Assessment: Confirm the purity and identity of the final product using High-

Performance Liquid Chromatography (HPLC) and spectroscopic methods (MS, NMR).

Synthesis via Catalytic Hydrogenation of Lantadene A
Lantadene C can be prepared semi-synthetically from the more abundant lantadene A.[1]

While a specific detailed protocol is not widely published, a general procedure for catalytic
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hydrogenation of a triterpenoid would be as follows.

Reaction Setup: Dissolve purified lantadene A in a suitable solvent (e.g., ethyl acetate or

methanol) in a high-pressure reaction vessel.

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by

weight relative to the substrate).

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

Introduce hydrogen gas (H₂) to the desired pressure.

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating

until the reaction is complete (monitored by TLC or HPLC for the disappearance of the

starting material).

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the

vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the

Pd/C catalyst.

Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and remove

the solvent under reduced pressure. The resulting crude dihydrolantadene A (lantadene C)

can be purified by column chromatography or recrystallization as described in Protocol 4.1.

In Vivo Hepatotoxicity Assessment in the Guinea Pig
Model
This protocol outlines a workflow for evaluating the hepatotoxicity of lantadene C.[6][12][13]
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Figure 3: Experimental workflow for sub-chronic hepatotoxicity assessment.
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Conclusion for Drug Development Professionals
Lantadene C (dihydrolantadene A) represents a classic case study in structure-activity

relationships, where the saturation of a single bond transforms a relatively benign natural

product into a potent hepatotoxin. For researchers in drug development, this molecule serves

as a critical toxicological benchmark. Understanding its mechanism of cholestatic injury is

valuable for screening new chemical entities for potential liver liabilities. Furthermore, the

oleanane scaffold is common in many biologically active natural products; the toxic profile of

lantadene C underscores the importance of evaluating modifications at the C-22 position for

potential toxicity. While its inherent toxicity precludes its direct use as a therapeutic, its potent

biological activity may inspire the design of analogues with more favorable safety profiles for

other applications, such as antitumor research, where cytotoxicity is a desired endpoint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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